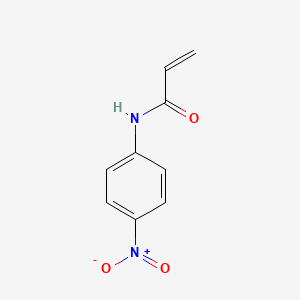

N-(4-Nitrophenyl)acrylamide

Description

BenchChem offers high-quality N-(4-Nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKKBOJXPCXEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228304 | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-38-3 | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Nitrophenyl)acrylamide: Mechanism and Reaction Kinetics

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Nitrophenyl)acrylamide, a key intermediate in various chemical and pharmaceutical applications. The document delves into the core synthesis mechanism, predicated on the Schotten-Baumann reaction, offering a step-by-step analysis of the reaction pathway. Furthermore, it explores the theoretical and practical aspects of the reaction kinetics, providing insights for process optimization. A detailed experimental protocol is presented to ensure reproducible and high-yield synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of N-(4-Nitrophenyl)acrylamide

N-(4-Nitrophenyl)acrylamide is an organic compound characterized by an acrylamide functional group attached to a 4-nitrophenyl moiety.[1] This bifunctional nature, possessing a polymerizable acrylamide group and an electron-withdrawing nitro group, makes it a valuable building block in polymer chemistry and a precursor for the synthesis of more complex molecules.[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, which is of particular interest in the development of novel materials and pharmaceutical agents.[2]

The Core Synthesis Mechanism: A Schotten-Baumann Approach

The most direct and widely applicable method for the synthesis of N-(4-Nitrophenyl)acrylamide is the Schotten-Baumann reaction .[3] This robust reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[4][5] In this specific synthesis, 4-nitroaniline serves as the amine nucleophile and acryloyl chloride is the electrophilic acylating agent.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into the following key steps:[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) generated during the reaction.[5][7] This step is crucial as it drives the reaction to completion by preventing the protonation of the unreacted 4-nitroaniline, which would render it non-nucleophilic.[4]

The overall reaction can be summarized as follows:

4-Nitroaniline + Acryloyl Chloride → N-(4-Nitrophenyl)acrylamide + HCl

To visualize the mechanistic pathway, the following diagram illustrates the key transformations:

Caption: Schotten-Baumann synthesis of N-(4-Nitrophenyl)acrylamide.

Reaction Kinetics: Factors Influencing Synthesis Efficiency

While specific kinetic data for the synthesis of N-(4-Nitrophenyl)acrylamide is not extensively reported in the literature, the kinetics of the Schotten-Baumann reaction are generally well-understood. The rate of reaction is influenced by several key parameters:

-

Concentration of Reactants: As with most bimolecular reactions, the rate is dependent on the concentration of both 4-nitroaniline and acryloyl chloride. Increasing the concentration of either reactant will generally lead to a faster reaction rate.

-

Temperature: The reaction rate is positively correlated with temperature.[8] However, excessively high temperatures should be avoided to minimize potential side reactions, such as the polymerization of acryloyl chloride or the desired product. The reaction is typically conducted at low temperatures (0-5 °C) to control its exothermic nature.[9]

-

Nature and Concentration of the Base: The choice and concentration of the base are critical. A strong base like sodium hydroxide effectively neutralizes the HCl byproduct, driving the equilibrium towards the product.[7][8] The rate of base addition is also important; slow, dropwise addition is recommended to maintain control over the reaction temperature.[9]

-

Solvent System: The Schotten-Baumann reaction is often carried out in a two-phase system, consisting of an organic solvent (like dichloromethane) to dissolve the reactants and an aqueous phase for the base.[3] The efficiency of mixing and the interfacial area between the two phases can significantly impact the reaction rate.[8] The use of a phase-transfer catalyst can accelerate the reaction in such systems.[8]

-

Substituent Effects: The electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino group, which can slow down the reaction compared to unsubstituted aniline. However, the reaction is still facile due to the high reactivity of the acryloyl chloride.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol provides a detailed methodology for the synthesis of N-(4-Nitrophenyl)acrylamide based on established Schotten-Baumann procedures for similar compounds.[9]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 5.0 g | 0.036 |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 3.6 mL (4.0 g) | 0.044 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.6 g | 0.090 |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Distilled Water | H₂O | 18.02 | 50 mL | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Experimental Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. quora.com [quora.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Structural Elucidation of N-(4-Nitrophenyl)acrylamide

An In-depth Technical Guide on Spectral Analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract

N-(4-Nitrophenyl)acrylamide is a valuable monomer and intermediate in chemical synthesis, notable for its reactive acrylamide group and its electron-deficient aromatic system.[1][2] Accurate structural confirmation and purity assessment are paramount for its application in materials science and drug development. This technical guide provides a detailed walkthrough of the analytical methodologies used to characterize N-(4-Nitrophenyl)acrylamide, focusing on ¹H NMR, ¹³C NMR, and FTIR spectroscopy. As a senior application scientist, this document synthesizes fundamental principles with practical, field-proven insights, offering researchers a robust framework for spectral interpretation and quality control.

Introduction: The Need for Rigorous Characterization

The chemical reactivity and potential biological activity of substituted acrylamides are intrinsically linked to their molecular structure.[3] N-(4-Nitrophenyl)acrylamide combines three key functional moieties: a vinyl group, a secondary amide linkage, and a para-substituted nitrophenyl ring. Each of these contributes unique spectral signatures that, when analyzed together, provide an unambiguous confirmation of the compound's identity and integrity.

This guide explains the causality behind experimental choices, such as solvent selection and sample preparation, and provides validated protocols for data acquisition. By integrating data from both NMR and FTIR, we establish a self-validating system for the comprehensive analysis of this molecule.

Molecular Structure and Spectroscopic Assignment

To effectively interpret the spectral data, it is essential to first visualize the molecule and assign labels to its chemically distinct atoms. The structure of N-(4-Nitrophenyl)acrylamide (C₉H₈N₂O₃, Molecular Weight: 192.17 g/mol ) is presented below.[1]

Caption: Molecular structure of N-(4-Nitrophenyl)acrylamide with atom labeling.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[4]

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for N-(4-Nitrophenyl)acrylamide for two primary reasons:

-

Solubility: The compound exhibits good solubility in DMSO-d₆.

-

Proton Exchange: The amide (N-H) proton is less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O or CD₃OD, allowing for its clear observation.

The spectrum is typically recorded on a 400 MHz or higher spectrometer to achieve good signal dispersion, especially for resolving the complex splitting patterns of the vinyl and aromatic protons.

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-(4-Nitrophenyl)acrylamide.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

Data Interpretation: Expected Spectrum

The ¹H NMR spectrum of N-(4-Nitrophenyl)acrylamide will exhibit distinct signals corresponding to the amide, aromatic, and vinyl protons.

-

Amide Proton (N-H): A sharp singlet is expected in the downfield region, typically around δ 10.0-10.5 ppm . Its chemical shift is high due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

Aromatic Protons (H2, H6, H3, H5): The para-substituted phenyl ring gives a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

H3 & H5: These protons are ortho to the strongly electron-withdrawing nitro (-NO₂) group and will be the most deshielded aromatic protons, appearing as a doublet around δ 8.20-8.30 ppm .

-

H2 & H6: These protons are meta to the nitro group and ortho to the amide group, appearing as a doublet slightly upfield, around δ 7.80-7.90 ppm .

-

-

Vinyl Protons (Hα, Hβ-cis, Hβ-trans): The three vinyl protons form a complex AMX spin system due to geminal, cis, and trans couplings.

-

Hα: This proton, attached to the carbon adjacent to the carbonyl group, will appear as a doublet of doublets around δ 6.50-6.60 ppm .

-

Hβ-cis & Hβ-trans: The two terminal vinyl protons are diastereotopic and will appear as two separate signals, each a doublet of doublets. The proton trans to Hα will be around δ 6.30-6.40 ppm , while the proton cis to Hα will be further upfield around δ 5.80-5.90 ppm .

-

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Protocol: ¹³C NMR Acquisition

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The acquisition typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation: Expected Spectrum

N-(4-Nitrophenyl)acrylamide has 9 unique carbon atoms, which will be visible in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and will appear at the lowest field, around δ 163-165 ppm .[5]

-

Aromatic Carbons:

-

C4 (C-NO₂): The carbon directly attached to the nitro group will be downfield, around δ 145-147 ppm .

-

C1 (C-NH): The carbon attached to the amide nitrogen will also be downfield, around δ 142-144 ppm .

-

C3 & C5: These carbons (ortho to the nitro group) will appear around δ 125-126 ppm .

-

C2 & C6: These carbons (meta to the nitro group) will appear around δ 119-120 ppm .

-

-

Vinyl Carbons:

-

Cα: The carbon adjacent to the carbonyl group appears around δ 131-132 ppm .

-

Cβ: The terminal vinyl carbon (CH₂) appears further upfield, around δ 128-129 ppm .[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Expertise & Rationale: Sample Preparation

For a solid sample like N-(4-Nitrophenyl)acrylamide, the Attenuated Total Reflectance (ATR) method is often preferred over the traditional KBr pellet method. ATR is faster, requires minimal sample preparation, and avoids potential moisture contamination from KBr, providing a cleaner spectrum, especially in the N-H and O-H stretching regions.

Protocol: FTIR-ATR Data Acquisition

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

The FTIR spectrum provides a molecular fingerprint, with key bands confirming the presence of the amide, nitro, and alkene functionalities.

-

N-H Stretch (Amide): A single, sharp to moderately broad peak is expected in the range of 3350-3250 cm⁻¹ , characteristic of a secondary amide N-H bond.[6]

-

Aromatic C-H Stretch: Weak to medium absorption bands typically appear just above 3000 cm⁻¹, often around 3100-3050 cm⁻¹ .

-

C=O Stretch (Amide I Band): A very strong, sharp absorption band will be present in the range of 1680-1650 cm⁻¹ . This is one of the most prominent peaks in the spectrum.[7]

-

N-H Bend (Amide II Band): A strong band resulting from N-H bending coupled with C-N stretching appears between 1570-1515 cm⁻¹ .[6]

-

C=C Stretch (Alkene): A medium intensity band around 1625-1615 cm⁻¹ .

-

NO₂ Asymmetric & Symmetric Stretch: The presence of the nitro group is definitively confirmed by two strong absorption bands:

Integrated Spectral Analysis Workflow

Confirming the structure of N-(4-Nitrophenyl)acrylamide requires a synergistic approach, where data from each technique corroborates the others.

Caption: Workflow for integrated spectral analysis.

Summary of Spectral Data

The table below consolidates the expected key spectral data for N-(4-Nitrophenyl)acrylamide.

| Technique | Assignment | Expected Chemical Shift / Wavenumber | Key Characteristics |

| ¹H NMR | Amide N-H | δ 10.0-10.5 ppm | Singlet, downfield |

| Aromatic H3, H5 | δ 8.20-8.30 ppm | Doublet | |

| Aromatic H2, H6 | δ 7.80-7.90 ppm | Doublet | |

| Vinyl Hα | δ 6.50-6.60 ppm | Doublet of doublets | |

| Vinyl Hβ | δ 5.80-6.40 ppm | Two distinct dd signals | |

| ¹³C NMR | Carbonyl C=O | δ 163-165 ppm | Most downfield signal |

| Aromatic C-NO₂ | δ 145-147 ppm | Quaternary, downfield | |

| Aromatic C-NH | δ 142-144 ppm | Quaternary, downfield | |

| Vinyl Cα, Cβ | δ 128-132 ppm | Two distinct signals | |

| FTIR | N-H Stretch | 3350-3250 cm⁻¹ | Sharp to medium peak |

| C=O Stretch (Amide I) | 1680-1650 cm⁻¹ | Very strong, sharp peak | |

| N-H Bend (Amide II) | 1570-1515 cm⁻¹ | Strong peak | |

| NO₂ Asymmetric Stretch | 1550-1490 cm⁻¹ | Strong peak | |

| NO₂ Symmetric Stretch | 1360-1310 cm⁻¹ | Strong peak |

Conclusion

The structural elucidation of N-(4-Nitrophenyl)acrylamide is reliably achieved through the combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the proton count and their connectivity, ¹³C NMR maps the carbon framework, and FTIR definitively identifies the key functional groups. This integrated approach ensures a high degree of confidence in the compound's identity and purity, a critical requirement for researchers and professionals in drug development and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?

- ChemicalBook. (2023). N-(4-nitrophenyl)acrylamide | 7766-38-3.

- National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198. PubChem.

- Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283.

- Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1).

- ResearchGate. (n.d.). 13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and....

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- LookChem. (n.d.). N-(4-Nitrophenyl)acrylamide.

- University of Calgary. (n.d.). IR Chart.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Sources

- 1. N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. quora.com [quora.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of N-(4-Nitrophenyl)acrylamide

Introduction

N-(4-Nitrophenyl)acrylamide is a chemical compound of significant interest in polymer chemistry and as a potential intermediate in various synthetic pathways. A thorough understanding of its molecular structure and stability is paramount for its application and for quality control in its synthesis. Mass spectrometry stands out as a powerful analytical technique for providing this crucial information. This guide offers an in-depth exploration of the mass spectrometric behavior of N-(4-Nitrophenyl)acrylamide, detailing its ionization and subsequent fragmentation patterns. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and structurally related molecules.

The molecular structure of N-(4-Nitrophenyl)acrylamide, with a molecular formula of C9H8N2O3 and a molecular weight of approximately 192.17 g/mol , incorporates a nitroaromatic ring system linked to an acrylamide functional group.[1][2] This unique combination of a nitrobenzene moiety and an unsaturated amide dictates its characteristic fragmentation behavior under mass spectrometric analysis. This guide will delve into the predicted fragmentation pathways under both hard and soft ionization techniques, providing a robust framework for spectral interpretation.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in the mass spectrometric analysis of N-(4-Nitrophenyl)acrylamide and directly influences the observed fragmentation.

Electron Ionization (EI): As a "hard" ionization technique, EI employs a high-energy electron beam to ionize the sample.[3][4] This method imparts significant internal energy to the molecule, leading to extensive fragmentation. While this can sometimes result in the absence or low abundance of the molecular ion peak, the rich fragmentation pattern is invaluable for detailed structural elucidation. For N-(4-Nitrophenyl)acrylamide, EI is particularly useful for breaking down the molecule into its constituent parts, revealing information about both the nitroaromatic ring and the acrylamide side chain.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[4][5] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the ion source. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural information in a more targeted manner. For N-(4-Nitrophenyl)acrylamide, ESI would be the method of choice for accurately determining the molecular weight and for studying specific fragmentation pathways through collision-induced dissociation (CID).

Predicted Fragmentation Pattern of N-(4-Nitrophenyl)acrylamide

The fragmentation of the N-(4-Nitrophenyl)acrylamide molecular ion (m/z 192) is predicted to proceed through several key pathways, driven by the chemical nature of the nitro and amide functional groups. The following sections detail the most probable fragmentation mechanisms.

Fragmentation of the Nitroaromatic Moiety

The nitro group is a major driver of fragmentation in nitroaromatic compounds.[5] The primary fragmentation pathways originating from this part of the molecule are:

-

Loss of Nitrogen Dioxide (NO2): A characteristic fragmentation of nitroaromatic compounds is the neutral loss of a nitrogen dioxide radical (•NO2, 46 Da). This leads to the formation of a phenoxy cation at m/z 146 .

-

Loss of Nitric Oxide (NO): Subsequent to or in parallel with the loss of NO2, the molecular ion can also lose a nitric oxide radical (•NO, 30 Da), resulting in a fragment at m/z 162 . This is often followed by the loss of a carbonyl group (CO), which is a common fragmentation pathway for phenols and related compounds.

These fragmentation patterns are consistent with those observed for similar nitroaromatic compounds like 4-nitroaniline.[6][7]

Fragmentation of the Acrylamide Moiety

The acrylamide portion of the molecule also contributes significantly to the overall fragmentation pattern. Key fragmentation events include:

-

Cleavage of the Amide Bond: The C-N bond of the amide linkage is susceptible to cleavage. Homolytic cleavage can lead to the formation of the 4-nitrophenylaminyl radical and the acryloyl cation at m/z 55 .

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the vinyl group (•C2H3, 27 Da), leading to a fragment at m/z 165 .

-

McLafferty Rearrangement: While less common in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, a McLafferty-type rearrangement is a characteristic fragmentation of carbonyl compounds and should be considered.[8] However, given the rigidity of the aromatic ring, this pathway is less probable for N-(4-Nitrophenyl)acrylamide.

The interplay of these fragmentation pathways results in a complex but interpretable mass spectrum that serves as a molecular fingerprint.

Data Presentation

The following table summarizes the predicted key fragment ions for N-(4-Nitrophenyl)acrylamide.

| m/z | Proposed Fragment Ion | Neutral Loss | Originating Moiety |

| 192 | [M]+• (Molecular Ion) | - | Entire Molecule |

| 162 | [M - NO]+ | •NO (30 Da) | Nitroaromatic |

| 146 | [M - NO2]+ | •NO2 (46 Da) | Nitroaromatic |

| 138 | [C6H4NO2]+ | •C3H4NO | Amide/Aromatic |

| 120 | [C6H4O2N]+ | •C3H4N | Amide/Aromatic |

| 92 | [C6H4N]+ | •NO2, •C2H2O | Nitroaromatic/Amide |

| 65 | [C5H5]+ | •NO2, •C2H2O, •HCN | Nitroaromatic/Amide |

| 55 | [C3H3O]+ | •C6H5N2O2 | Acrylamide |

Experimental Protocols

To acquire high-quality mass spectra of N-(4-Nitrophenyl)acrylamide, the following experimental protocols are recommended:

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of N-(4-Nitrophenyl)acrylamide and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For direct infusion, a concentration at the higher end of this range is suitable. For LC-MS analysis, a lower concentration may be necessary depending on the sensitivity of the instrument.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Mass Spectrometry Analysis

Electron Ionization (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Electrospray Ionization (LC-MS/MS):

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS: Select the precursor ion at m/z 193 ([M+H]+) for collision-induced dissociation (CID). Optimize collision energy to achieve a good distribution of fragment ions (typically in the range of 10-30 eV).

-

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of N-(4-Nitrophenyl)acrylamide.

Caption: Chemical structure of N-(4-Nitrophenyl)acrylamide.

Caption: Predicted EI fragmentation pathway of N-(4-Nitrophenyl)acrylamide.

Conclusion

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and predicted fragmentation pattern of N-(4-Nitrophenyl)acrylamide. By understanding the interplay of the nitroaromatic and acrylamide moieties, researchers can confidently interpret mass spectra to confirm the identity and purity of this compound. The detailed experimental protocols offer a practical starting point for analysis, while the visual representations of the fragmentation pathways provide a clear conceptual framework. The principles outlined here are not only applicable to N-(4-Nitrophenyl)acrylamide but can also be extended to the structural elucidation of other N-substituted acrylamides and nitroaromatic compounds, making this guide a valuable resource for the scientific community.

References

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

mzCloud. (2018, March 29). 4 Nitroaniline. Retrieved from [Link]

-

Restek. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Zwiener, C., Glauner, T., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

-

ResearchGate. (n.d.). (A) Mass-fragmentation patterns of 4-NA (B) Mass-fragmentation patterns.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)acrylamide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Moran, T. F., & Shapiro, R. H. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of mass spectrometry : JMS, 35(7), 841–852. [Link]<841::AID-JMS8>3.0.CO;2-0

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Yinon, J., & Zitrin, S. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of forensic sciences, 49(6), 1171–1180.

-

LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Waters Corporation. (n.d.). Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. Retrieved from [Link]

-

Langley, G. J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Southampton. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 693. [Link]

Sources

- 1. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ez.restek.com [ez.restek.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Computational Analysis of N-(4-Nitrophenyl)acrylamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrophenyl)acrylamide (N4NPA) is a molecule of significant interest, possessing a unique combination of a reactive acrylamide group and an electron-withdrawing nitrophenyl moiety. This structure suggests potential applications in polymer science, materials chemistry, and as a scaffold in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for harnessing its potential. This technical guide provides an in-depth protocol for the computational investigation of N4NPA using Density Functional Theory (DFT), a powerful quantum chemical method. We will elucidate the causality behind methodological choices, from functional and basis set selection to the interpretation of calculated parameters, empowering researchers to perform and comprehend robust computational analyses of similar molecular systems.

Introduction: The "Why" of a Computational Approach

Experimental characterization techniques like FT-IR, NMR, and X-ray crystallography are cornerstones of chemical analysis.[1][2] However, they provide pieces of a puzzle. A computational approach, specifically DFT, acts as the theoretical framework that assembles these pieces into a coherent, dynamic picture. For a molecule like N4NPA, DFT allows us to:

-

Predict and Validate Structure: Determine the most stable three-dimensional arrangement of atoms (the global minimum geometry) and calculate geometric parameters (bond lengths, angles) that can be directly compared with experimental data.[3]

-

Simulate and Interpret Spectra: Calculate vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) to aid in the assignment of experimental spectra.[4]

-

Quantify Reactivity: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic behavior, stability, and potential reaction sites.[5][6]

This guide focuses on providing not just the "how" but the "why," ensuring that the described protocols are not black boxes but transparent, scientifically-grounded workflows.

The Theoretical Backbone: Justifying the Choice of DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons.

2.1. Selecting the Functional and Basis Set: A Balance of Accuracy and Cost

The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For organic molecules containing C, H, N, and O, the B3LYP hybrid functional is a well-established and extensively validated choice.[7] It provides a robust balance between computational efficiency and accuracy for predicting geometries, vibrational frequencies, and thermochemical properties.[8][9] Its inclusion of a portion of exact Hartree-Fock exchange helps to mitigate some of the self-interaction error inherent in pure DFT functionals.[10]

-

Basis Set: 6-311++G(d,p): A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence basis set that offers a high degree of flexibility and accuracy for molecules like N4NPA.

-

6-311G : This indicates a triple-zeta valence description, meaning each valence atomic orbital is described by three separate functions, allowing for more accurate modeling of electron distribution.

-

++ : The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p) : These are polarization functions. The d functions on heavy atoms and p functions on hydrogen atoms allow orbitals to change shape and orientation within the molecular environment, which is essential for correctly modeling bonding and geometry.[10] Using a basis set without polarization functions can lead to inaccurate geometries, especially in systems with heteroatoms.[10]

-

Computational Workflow: A Validating, Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the comprehensive analysis of N4NPA. Each step builds upon the previous one, ensuring the final results are derived from a stable, physically meaningful molecular state. This workflow can be implemented using computational chemistry software packages like Gaussian, ORCA, or GAMESS.

Caption: A validated workflow for DFT analysis of N-(4-Nitrophenyl)acrylamide.

Protocol Steps:

-

Initial Structure Input: Obtain the initial 3D coordinates of N4NPA. A reliable source is the PubChem database (CID 82198).[11] This provides a reasonable starting point for the calculation.

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This step computationally "relaxes" the molecule, finding the lowest energy conformation (its most stable structure).

-

Frequency Calculation: This is a critical validation step. A frequency calculation must be performed on the optimized geometry at the same level of theory. A true energy minimum will have zero imaginary frequencies.[12] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Property Calculations: Using the validated minimum-energy structure, proceed with property calculations:

-

Vibrational Analysis: The output of the frequency calculation provides the harmonic vibrational frequencies, which can be scaled (typically by a factor of ~0.967 for B3LYP/6-311G level) to correct for anharmonicity and method limitations, allowing for direct comparison with an experimental FT-IR spectrum.[13]

-

Frontier Molecular Orbital (FMO) Analysis: Examine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key to understanding chemical reactivity.[5]

-

UV-Vis Spectrum Simulation: Employ Time-Dependent DFT (TD-DFT) at the same level of theory to calculate the electronic excitation energies and oscillator strengths.[14][15] This allows for the simulation of the UV-Vis absorption spectrum and assignment of electronic transitions (e.g., π → π* or n → π*).[4]

-

-

Reactivity Descriptor Calculation: Using the HOMO and LUMO energy values, calculate global reactivity descriptors.

Results and Discussion: Interpreting the Data

4.1. Optimized Molecular Geometry

The optimization process yields the equilibrium geometry of N4NPA. Key structural parameters like bond lengths and angles should be tabulated and, where possible, compared with experimental X-ray crystallography data to validate the computational model. For instance, studies on similar compounds have shown good agreement between DFT-calculated geometries and experimental results.[3][16] The planarity of the phenyl ring and the acrylamide group, as well as the orientation of the nitro group, are critical determinants of the molecule's electronic properties.

Table 1: Selected Calculated Geometrical Parameters for N4NPA

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Amide I) | Value |

| C-N (Amide) | Value | |

| N-H (Amide) | Value | |

| C-N (Nitro) | Value | |

| N=O (Nitro) | Value | |

| Bond Angle | O=C-N | Value |

| C-N-H | Value | |

| O-N-O | Value |

(Note: Placeholder values. Actual values would be populated from the DFT calculation output.)

4.2. Vibrational Spectroscopy (FT-IR)

The calculated vibrational spectrum provides a powerful tool for interpreting experimental FT-IR data. Key vibrational modes for N4NPA include:

-

N-H Stretching: Typically found in the 3300-3500 cm⁻¹ region. Its position can indicate the extent of hydrogen bonding.[17]

-

C=O Stretching (Amide I): A strong, characteristic peak usually around 1660-1680 cm⁻¹.[18]

-

NO₂ Asymmetric & Symmetric Stretching: Strong absorptions typically observed around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[17]

-

N-H Bending (Amide II): Found near 1610 cm⁻¹, often coupled with C=C stretching from the acryloyl group.[18]

By comparing the calculated (scaled) frequencies with experimental values, one can confidently assign each peak to a specific molecular motion.[1]

4.3. Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The FMOs are central to chemical reactivity theory.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[5][19] For N4NPA, one would expect the HOMO to be localized primarily on the acrylamide and phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group, facilitating intramolecular charge transfer upon excitation.[20]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

4.4. Global Reactivity Descriptors

From the HOMO and LUMO energies, several useful quantum chemical parameters can be derived using Koopmans' theorem approximations:

-

Ionization Potential (I) ≈ -E_HOMO

-

Electron Affinity (A) ≈ -E_LUMO

These allow for the calculation of global reactivity descriptors that quantify the molecule's behavior.[6][21]

Table 2: Calculated Quantum Chemical Parameters for N4NPA

| Parameter | Formula | Significance | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron Donating Ability | Value |

| LUMO Energy (E_LUMO) | - | Electron Accepting Ability | Value |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity / Stability | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron Attracting Power | Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to Charge Transfer | Value |

| Chemical Softness (S) | 1 / (2η) | Ease of Charge Transfer | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to Accept Electrons | Value |

(Note: Placeholder values. Actual values would be populated from the DFT calculation output.)

4.5. Electronic Spectra (UV-Vis)

TD-DFT calculations predict the absorption wavelengths (λ_max) corresponding to electronic transitions. For N4NPA, the key transitions are expected to be π → π* transitions, involving the promotion of an electron from a π-bonding orbital (HOMO) to a π-antibonding orbital (LUMO).[4][22] The strong electron-withdrawing nitro group and the conjugated system are likely to cause a red-shift (shift to longer wavelength) in the absorption bands compared to simpler acrylamides. Comparing the calculated λ_max and oscillator strengths with the experimental spectrum confirms the nature of the electronic transitions.[14]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the computational analysis of N-(4-Nitrophenyl)acrylamide using Density Functional Theory. By following this validated workflow—from the judicious selection of the B3LYP functional and 6-311++G(d,p) basis set to the systematic calculation and interpretation of geometric, vibrational, and electronic properties—researchers can gain profound insights into the molecule's structure and reactivity. This computational approach does not replace experimental work but rather complements and enriches it, providing a powerful predictive tool for understanding molecular behavior and guiding future research in materials science and drug development.

References

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link][7][8]

-

Synthesis, Characterization, Computation of Global Reactivity Descriptors and Antiproliferative Activity of N-(4-nitrophenyl)Acrylamide. ResearchGate. [Link][1]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link][7]

-

Basis set and methods for organic molecules. ResearchGate. [Link]

-

Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. PubMed Central. [Link][4][23]

-

Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. IJRASET. [Link][2]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. [Link][10]

-

Synthesis, structural, spectral (FT-IR, 1 H and 13 C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. ResearchGate. [Link][3]

-

Some bis (3-(4-nitrophenyl)acrylamide) derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties, molecular docking and molecular dynamics simulation studies. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

-

N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198. PubChem. [Link][11]

-

Synthesis, characterization and spectroscopic investigation of N-(2-acetylbenzofuran-3-yl)acrylamide monomer: Molecular structure, HOMO–LUMO study, TD-DFT and MEP analysis. ResearchGate. [Link][6]

-

Vibrational spectra, assignments and normal coordinate calculation of acrylamide. ResearchGate. [Link][18]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link][14]

-

Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link][15]

-

Chemical reactivity descriptors based on HOMO-LUMO analysis. ResearchGate. [Link][21]

-

Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Semantic Scholar. [Link][13]

-

HOMO and LUMO 3D plots of the 4-nitrophenol compound. ResearchGate. [Link][20]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link][19]

-

Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR. [Link][12]

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link][22]

-

Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. [Link][16]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. N-(4-nitrophenyl)acrylamide | C9H8N2O3 | CID 82198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. [PDF] Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Guide to Theoretical Molecular Orbital Calculations for N-(4-Nitrophenyl)acrylamide: A Quantum Chemical Approach for Drug Development and Materials Science

Abstract

N-(4-Nitrophenyl)acrylamide (N4NPA) is a molecule of significant interest due to its potential applications in drug delivery systems, polymer chemistry, and materials science. Its unique structure, featuring an electron-withdrawing nitro group and a reactive acrylamide moiety, imparts properties that are crucial for these applications. Understanding the electronic structure, reactivity, and spectroscopic behavior of N4NPA at a quantum level is paramount for its rational design and modification in drug development and materials engineering. This in-depth technical guide provides a comprehensive framework for conducting theoretical molecular orbital calculations on N-(4-Nitrophenyl)acrylamide. We will delve into the core principles of Density Functional Theory (DFT), outline a step-by-step computational workflow, and interpret the results to gain actionable insights into the molecule's properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive analysis of molecular systems.

Introduction: The "Why" of In Silico Analysis

Before embarking on the synthesis and experimental characterization of novel compounds, in silico (computational) analysis offers a powerful and cost-effective approach to predict molecular properties.[1] For a molecule like N-(4-Nitrophenyl)acrylamide, theoretical calculations can elucidate:

-

Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to its interaction with other molecules.

-

Electronic Properties: The distribution of electrons, which governs its reactivity and potential for intermolecular interactions.

-

Spectroscopic Signatures: Predicted vibrational frequencies can aid in the interpretation of experimental spectra like FT-IR and Raman.

-

Reactivity Indices: Parameters such as the HOMO-LUMO gap provide insights into the molecule's kinetic stability and chemical reactivity.[2]

By simulating these properties, researchers can screen potential candidates, optimize molecular structures for desired functions, and gain a deeper understanding of the underlying chemical principles at play.

Theoretical Framework: Choosing the Right Tools

The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules like N4NPA, Density Functional Theory (DFT) has emerged as a robust and widely-used approach, offering a favorable balance between computational cost and accuracy.[3]

The B3LYP/6-31G(d,p) Level of Theory: A Justified Choice

In this guide, we will employ the B3LYP functional combined with the 6-31G(d,p) basis set . This combination is a workhorse in computational chemistry for several reasons:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which improves the description of electron correlation.[4] It has been extensively tested and shown to provide reliable results for a wide range of organic molecules.[5][6][7]

-

6-31G(d,p) Basis Set: This is a Pople-style basis set that provides a good description of the electronic structure of first and second-row elements. The (d,p) notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the shape of electron clouds and, consequently, the molecular geometry and properties.[4]

Software: Gaussian and GaussView

For our computational workflow, we will utilize the following software packages:

-

Gaussian: A powerful and versatile software package for performing a wide array of quantum chemical calculations.[1][8]

-

GaussView: A graphical user interface for Gaussian that facilitates the building of molecules, setting up calculations, and visualizing the results.[8][9][10]

Step-by-Step Computational Workflow

This section outlines the practical steps for performing theoretical calculations on N-(4-Nitrophenyl)acrylamide.

Protocol 1: Molecular Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule, which corresponds to a minimum on the potential energy surface.

Step-by-Step Methodology:

-

Building the Molecule: Using the builder tool in GaussView, construct the N-(4-Nitrophenyl)acrylamide molecule. Ensure the correct connectivity and initial bond angles.

-

Setting up the Calculation:

-

In GaussView, navigate to the "Calculate" -> "Gaussian Calculation Setup" menu.

-

Job Type: Select "Optimization". This instructs Gaussian to find the lowest energy conformation of the molecule.

-

Method:

-

Level of Theory: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

-

Charge and Multiplicity: For the neutral N4NPA molecule, the charge is 0 and the spin multiplicity is a singlet (1).

-

-

Submitting the Calculation: Save the input file and submit it to Gaussian for calculation.

-

Verifying the Optimized Geometry: After the optimization is complete, it is essential to perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

Caption: Workflow for obtaining a verified minimum energy structure.

Analysis of Optimized Structure

The output of the optimization calculation provides key geometrical parameters.

| Parameter | Description |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Dihedral Angles | The torsional angles between four connected atoms, defining the molecule's conformation. |

These parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity.[11] A smaller gap suggests that the molecule is more reactive.

Protocol 2: Calculating and Visualizing FMOs

Step-by-Step Methodology:

-

Single-Point Energy Calculation: Using the optimized geometry of N4NPA, perform a single-point energy calculation with the same level of theory (B3LYP/6-31G(d,p)). This will generate the molecular orbitals.

-

Generating Cube Files: In GaussView, open the checkpoint file from the calculation. Go to "Results" -> "Surfaces/Contours" and create cube files for the HOMO and LUMO.

-

Visualization: Visualize the generated cube files to observe the spatial distribution of the HOMO and LUMO.

Interpretation of FMOs for N4NPA

-

HOMO: The HOMO represents the ability to donate an electron. For N4NPA, the HOMO is typically localized on the acrylamide and phenyl ring portions of the molecule, indicating these are the regions most susceptible to electrophilic attack.

-

LUMO: The LUMO represents the ability to accept an electron. The LUMO is often concentrated around the nitro group and the acrylamide moiety, highlighting these as the sites for nucleophilic attack.[12]

| Orbital | Energy (eV) |

| HOMO | [Insert Calculated Value] |

| LUMO | [Insert Calculated Value] |

| HOMO-LUMO Gap | [Insert Calculated Value] |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[13][14][15][16] It is invaluable in drug design for understanding drug-receptor interactions.[13][14][15][16]

Protocol 3: Generating and Interpreting the MEP Map

Step-by-Step Methodology:

-

Calculation: The MEP can be calculated during the single-point energy calculation by adding the iop(6/33=2) keyword in the Gaussian input file.

-

Visualization: In GaussView, open the checkpoint file and create a new surface. Select "MEP" as the type. The surface is typically color-coded, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.[17]

MEP Analysis of N4NPA

For N4NPA, the MEP map would likely show:

-

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the acrylamide group, indicating these are prime sites for electrophilic attack and hydrogen bonding.

-

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amide proton.

Caption: Interpreting the color-coding of an MEP map.

Advanced Analyses

Population Analysis: Hirshfeld Charges

Population analysis methods provide a way to assign partial atomic charges within a molecule. While Mulliken charges are commonly calculated, they are known to be highly basis-set dependent. Hirshfeld population analysis offers a more robust alternative, partitioning the electron density based on the contribution of each atom to the overall molecular density.[18][19] This analysis can provide a more chemically intuitive picture of charge distribution.[18]

Vibrational Analysis: Correlating with FT-IR and Raman Spectra

The frequency calculation performed to verify the optimized geometry also provides the theoretical vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule. By comparing the calculated frequencies (often with a scaling factor applied) to experimental FT-IR and Raman spectra, one can assign the observed spectral bands to specific molecular motions.[20][21][22] This is a powerful tool for structural elucidation and confirmation.[20]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H stretch | [Insert Value] | [Insert Value] | [Insert Value] |

| C=O stretch | [Insert Value] | [Insert Value] | [Insert Value] |

| NO₂ symmetric stretch | [Insert Value] | [Insert Value] | [Insert Value] |

| NO₂ asymmetric stretch | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for conducting and interpreting theoretical molecular orbital calculations on N-(4-Nitrophenyl)acrylamide. The insights gained from these in silico studies—regarding molecular structure, electronic properties, and reactivity—are invaluable for guiding experimental work in drug development and materials science. The predictive power of these computational methods allows for a more targeted and efficient approach to designing novel molecules with tailored properties. Future work could involve extending these calculations to study the interaction of N4NPA with biological targets or its polymerization behavior, further bridging the gap between theoretical prediction and real-world application.

References

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

-

Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

-

Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. Available at: [Link]

-

Gaussian Overview. Emmett M. Leddin - Computational Chemistry Resources. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]

-

Using GaussView 6. Gaussian.com. Available at: [Link]

-

Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. Available at: [Link]

-

New Chemistry with Gaussian 16 & GaussView 6. Gaussian.com. Available at: [Link]

-

Synthesis, Characterization, Computation of Global Reactivity Descriptors and Antiproliferative Activity of N-(4-nitrophenyl)Acrylamide. ResearchGate. Available at: [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. Available at: [Link]

-

ubiquity of B3LYP/6-31G. Reddit. Available at: [Link]

-

Population Analysis. ORCA Manual. Available at: [Link]

-

Population analysis and the effects of Gaussian basis set quality and quantum mechanical approach: main group through heavy element species. Frontiers in Chemistry. Available at: [Link]

-

Population analysis. CASTEP Docs. Available at: [Link]

-

Raman and DFT spectra of acrylamide; peaks are marked with their whole... ResearchGate. Available at: [Link]

-

Charge Model 5: An Extension of Hirshfeld Population Analysis for the Accurate Description of Molecular Interactions in Gaseous and Condensed Phases. Journal of Chemical Theory and Computation. Available at: [Link]

-

Population Analysis. Q-Chem Manual. Available at: [Link]

-

Synthesis, structural, spectral (FT-IR, 1 H and 13 C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. ResearchGate. Available at: [Link]

-

Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. National Institutes of Health. Available at: [Link]

-

HOMO and LUMO 3D plots of the 4-nitrophenol compound. ResearchGate. Available at: [Link]

-

Molecular orbital and topological electron density study of n / p* interactions: amides and thioamides. Semantic Scholar. Available at: [Link]

-

Frontier molecular orbitals of the calculated and studied compounds. ResearchGate. Available at: [Link]

-

Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives. ResearchGate. Available at: [Link]

-

Nonempirical molecular orbital calculations for... McMaster Experts. Available at: [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Available at: [Link]

-

Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing. Available at: [Link]

-

Kinetic and density functional theory (DFT) studies of in vitro reactions of acrylamide with the thiols: captopril, l-cysteine, and glutathione. Toxicology Research. Available at: [Link]

-

Research on Chemical Intermediates Spectral, Density functional theory calculations, molecular docking studies, antimicrobial, antioxidant, antidiabetic activities of the novel (E)-2-(3-(5-(3-nitrophenyl)furan-2- yl)acryloyl)-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. Available at: [Link]

-

Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed. Available at: [Link]

-

FTIR spectra of acrylamide (AM) monomer. ResearchGate. Available at: [Link]

-

Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. Available at: [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate. Available at: [Link]

-

Synthesis, characterization and spectroscopic investigation of N-(2-acetylbenzofuran-3-yl)acrylamide monomer: Molecular structure, HOMO–LUMO study, TD-DFT and MEP analysis. ResearchGate. Available at: [Link]

Sources

- 1. ritme.com [ritme.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. inpressco.com [inpressco.com]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gaussian Overview | Computational Chemistry Resources [emleddin.github.io]

- 9. comp.chem.umn.edu [comp.chem.umn.edu]

- 10. gaussian.com [gaussian.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Population analysis and the effects of Gaussian basis set quality and quantum mechanical approach: main group through heavy element species [frontiersin.org]

- 19. Population analysis - CASTEP Docs [castep-docs.github.io]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

Solubility characteristics of N-(4-Nitrophenyl)acrylamide in various organic solvents

An In-Depth Technical Guide to the Solubility Characteristics of N-(4-Nitrophenyl)acrylamide in Various Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Nitrophenyl)acrylamide, a key intermediate in various chemical syntheses and polymer applications. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles of solubility, qualitative experimental observations, and predictive insights based on the molecule's physicochemical properties. It is designed to be an essential resource for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. This guide also provides a detailed, step-by-step protocol for the experimental determination of solubility, ensuring scientific rigor and reproducibility.

Introduction: The Significance of N-(4-Nitrophenyl)acrylamide and Its Solubility Profile

N-(4-Nitrophenyl)acrylamide is a versatile organic compound characterized by an acrylamide functional group attached to a nitrophenyl ring.[1][2][3][4][5] This molecular architecture makes it a valuable monomer in the synthesis of functional polymers and a precursor in the development of various organic molecules.[6] The nitro group imparts specific electronic properties, making it useful in applications such as dye synthesis and as a potential intermediate in the pharmaceutical industry.[6]

The solubility of N-(4-Nitrophenyl)acrylamide in organic solvents is a critical parameter that governs its utility in various applications. For instance, in polymerization reactions, the monomer must be soluble in the chosen solvent to ensure a homogeneous reaction mixture and achieve a polymer with the desired molecular weight and properties. In drug development and formulation, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is paramount for designing effective purification, crystallization, and delivery systems.

This guide aims to provide a thorough understanding of the factors influencing the solubility of N-(4-Nitrophenyl)acrylamide and to equip researchers with the necessary tools to assess its solubility in their specific solvent systems.

Physicochemical Properties of N-(4-Nitrophenyl)acrylamide

A foundational understanding of the physicochemical properties of N-(4-Nitrophenyl)acrylamide is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 192.17 g/mol | [2] |

| Appearance | White crystalline solid | [7] |

| XLogP3 | 2.3 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The XLogP3 value of 2.3 suggests that N-(4-Nitrophenyl)acrylamide has a moderate lipophilicity. The presence of a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygen and the two oxygens of the nitro group) indicates its potential to interact with both protic and aprotic polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of a solid in a liquid solvent is a thermodynamic process governed by the free energy of mixing. For dissolution to occur, the Gibbs free energy change (ΔG) must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) as described by the equation:

ΔG = ΔH_sol - TΔS_sol

The enthalpy of solution can be further broken down into the lattice energy of the solid solute and the solvation energy of the solute by the solvent molecules. A strong interaction between the solute and solvent molecules (high solvation energy) will favor dissolution.

Based on the structure of N-(4-Nitrophenyl)acrylamide, we can make the following predictions about its solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. Given the polar nature of the amide and nitro groups in N-(4-Nitrophenyl)acrylamide, it is expected to exhibit good solubility in many polar aprotic solvents. Indeed, its synthesis has been noted to use dichloromethane and ethyl acetate as solvents, indicating its solubility in these.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The ability of N-(4-Nitrophenyl)acrylamide to accept hydrogen bonds at its carbonyl and nitro groups, and donate a hydrogen bond from its amide group, suggests that it should be soluble in polar protic solvents.